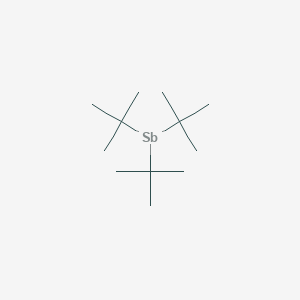

Tri-tert-butylstibine

Description

Properties

CAS No. |

13787-35-4 |

|---|---|

Molecular Formula |

C12H27Sb |

Molecular Weight |

293.10 g/mol |

IUPAC Name |

tritert-butylstibane |

InChI |

InChI=1S/3C4H9.Sb/c3*1-4(2)3;/h3*1-3H3; |

InChI Key |

NZJQTVDLVPHKGY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Sb](C(C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Challenges

The synthesis of this compound involves the formation of Sb–C bonds with bulky tert-butyl groups. The steric hindrance of the tert-butyl substituents creates challenges in classical nucleophilic substitution or metalation approaches. Air- and moisture-sensitive reagents are typically involved, requiring inert atmosphere techniques. The preparation often parallels methods used for tri-tert-butylphosphine, substituting phosphorus precursors with antimony analogues.

Method 1: Direct Alkylation of Antimony Halides with tert-Butyl Organometallic Reagents

A common approach is the nucleophilic substitution of antimony trihalides (SbCl3 or SbBr3) with tert-butyl organometallic reagents such as tert-butylmagnesium chloride (Grignard reagent) or tert-butyllithium.

Procedure : Under inert atmosphere, antimony trihalide is dissolved in anhydrous ether or tetrahydrofuran (THF). The tert-butyl Grignard or tert-butyllithium reagent is added dropwise at low temperature (0–8 °C) to control the reaction and minimize side reactions. The mixture is then stirred at ambient temperature for several hours.

Purification : After reaction completion, the mixture is quenched carefully with water, extracted with an organic solvent, dried over anhydrous magnesium sulfate, filtered, and purified by vacuum distillation or recrystallization.

Notes : Radical side reactions and reduction of antimony can occur; additives such as lithium bromide and copper(I) salts have been used in analogous phosphine syntheses to inhibit these pathways and improve selectivity and yield.

Method 2: Use of Calcium Antimonide and tert-Butyl Halide with Nickel Catalysis

Inspired by a patented method for tri-tert-butylphosphine synthesis, a similar strategy can be adapted for this compound:

Reagents : Calcium antimonide (Ca3Sb2) as the antimony source, tert-bromo-tert-butane as the alkylating agent, and a nickel catalyst such as nickel diacetylacetonate.

Reaction Conditions : Under argon atmosphere, calcium antimonide is suspended in dry THF, followed by the addition of tert-bromo-tert-butane and the nickel catalyst. The mixture is heated to 60–80 °C and stirred for 10–12 hours.

Workup : The reaction is quenched with water, extracted, dried, filtered, and the product purified by vacuum distillation.

Advantages : This method avoids the use of air-sensitive tert-butyllithium or tert-butylmagnesium chloride, operates under mild conditions, and is suitable for scale-up.

Method 3: Stepwise Synthesis via Grignard Intermediate and Antimony Halides with Additives

Based on detailed research for tri-tert-butylphosphine, a stepwise approach using Grignard reagents with additives to suppress side reactions can be adapted:

Step 1 : Preparation of tert-butylmagnesium chloride (t-BuMgCl) in ether or THF.

Step 2 : In a nitrogen-purged flask, antimony trichloride is suspended with copper(I) iodide and lithium bromide (each at ~10 mol%) to inhibit radical pathways.

Step 3 : The Grignard reagent is added dropwise at low temperature, maintaining below 8 °C during addition, then stirred at room temperature for 10–13 hours.

Step 4 : The reaction mixture is cooled, quenched with aqueous acid, extracted, dried, and purified.

Outcome : This method improves selectivity towards this compound by suppressing unwanted side reactions and polymerization.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|---|

| Direct Alkylation with Grignard or tert-Butyllithium | SbCl3 or SbBr3, t-BuMgCl or t-BuLi | Low temp addition, inert atm, RT stirring | Variable (50–80%) | Straightforward, well-known reagents | Air/moisture sensitivity, side reactions |

| Calcium Antimonide + tert-Bromo-tert-butane + Ni catalyst | Ca3Sb2, tert-bromo-tert-butane, Ni(acac)2 | 60–80 °C, 10–12 h, inert atm | Expected high (80–90%) | Mild conditions, scalable, avoids sensitive reagents | Requires calcium antimonide preparation |

| Grignard + SbCl3 with CuI and LiBr additives | SbCl3, t-BuMgCl, CuI, LiBr | Low temp addition, RT stirring | Improved selectivity, moderate to high | Suppresses radicals, cleaner product | Requires careful additive control |

Detailed Research Findings and Notes

Catalyst Role : Nickel catalysts such as nickel diacetylacetonate facilitate the coupling of calcium antimonide with alkyl halides, promoting Sb–C bond formation under milder conditions.

Additives : Copper(I) iodide and lithium bromide are critical in suppressing radical side reactions during Grignard reactions with phosphorus and antimony halides, leading to higher purity and yield.

Reaction Atmosphere : All methods require stringent exclusion of oxygen and moisture due to the sensitivity of organoantimony intermediates.

Purification : Vacuum distillation is preferred to isolate this compound as a colorless, crystalline solid or liquid, depending on conditions.

Spectroscopic Confirmation : $$^{1}H$$ and $$^{31}P$$ NMR are standard for phosphine analogues; for antimony compounds, $$^{1}H$$ NMR and $$^{121}Sb$$ NMR (if available) confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

Tri-tert-butylantimony(iii) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form antimony(v) derivatives.

Reduction: It can be reduced to lower oxidation states of antimony.

Substitution: The tert-butyl groups can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony pentoxide, while substitution reactions can produce a variety of organoantimony compounds.

Scientific Research Applications

Coordination Chemistry

Tri-tert-butylstibine is often utilized as a ligand in coordination compounds. Its bulky tert-butyl groups provide significant steric hindrance, influencing the geometry and reactivity of metal complexes.

- Metal Complex Formation : this compound can form stable complexes with transition metals. For example, it has been used in the synthesis of iron carbonyl complexes, where it acts as a stabilizing ligand, enhancing the solubility and reactivity of the resulting compounds .

- Spectroscopic Studies : The presence of this compound in metal complexes allows for detailed spectroscopic studies. Infrared spectroscopy has been employed to analyze the metal-carbonyl stretching frequencies influenced by different ligands, including this compound .

Catalysis

The compound has shown promise in catalytic applications, particularly in organic synthesis.

- Redox Catalysis : this compound derivatives have been investigated for their potential in redox catalysis, where they can facilitate electron transfer processes. This application is particularly relevant in organic transformations that require efficient electron donors .

- Hydrogenation Reactions : In studies involving hydrogenation reactions, this compound has been utilized as a ligand to stabilize reactive intermediates, improving yields and selectivity in the formation of desired products .

Materials Science

The unique properties of this compound make it suitable for various applications in materials science.

- Nanomaterials Synthesis : The compound has been explored for its role in synthesizing nanostructured materials. Its ability to stabilize metal nanoparticles enhances their utility in catalysis and sensor applications .

- Polymeric Materials : Research indicates that this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application is particularly relevant for developing advanced materials with specific performance characteristics .

Case Study 1: Synthesis of Iron Carbonyl Complexes

In a study focusing on iron carbonyl complexes stabilized by this compound, researchers demonstrated that the compound significantly influences the stability and reactivity of the resulting complexes. The study highlighted how varying the steric bulk of ligands affects the electronic properties and catalytic activity of these complexes.

Case Study 2: Redox Catalysis

Another investigation explored the use of this compound in redox catalysis involving organic substrates. The results indicated that this compound derivatives could effectively mediate electron transfer processes, leading to enhanced reaction rates and selectivity.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Coordination Chemistry | Metal complex formation | Stabilizes iron carbonyl complexes |

| Catalysis | Redox catalysis | Enhances electron transfer processes |

| Materials Science | Nanomaterials synthesis | Stabilizes metal nanoparticles |

| Polymer Chemistry | Incorporation into polymer matrices | Improves thermal stability and mechanical properties |

Mechanism of Action

The mechanism by which tri-tert-butylantimony(iii) exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The compound can form complexes with proteins and other biomolecules, influencing their function and activity. The exact pathways and targets are still under investigation, but it is believed that the tert-butyl groups play a crucial role in modulating the compound’s reactivity and specificity.

Comparison with Similar Compounds

Structural and Electronic Properties

Tri-tert-butylstibine vs. Tri-tert-butylphosphine

- Central Atom : Antimony (Sb) in this compound vs. phosphorus (P) in Tri-tert-butylphosphine.

- Electron-Donating Capacity: Phosphorus compounds generally exhibit stronger σ-donor and weaker π-acceptor properties compared to antimony analogs due to smaller atomic size and higher electronegativity. Tri-tert-butylphosphine is widely used as a ligand in catalysis for its strong electron-donating ability .

- Steric Effects : Both compounds share bulky tert-butyl groups, but the larger atomic radius of Sb in this compound reduces steric crowding relative to phosphorus.

This compound vs. Tris(2,4-di-tert-butylphenyl) Phosphate

- Functional Groups : The phosphate ester contains aromatic tert-butylphenyl groups, whereas this compound has aliphatic tert-butyl ligands.

- Reactivity: The phosphate’s ester linkages make it hydrolytically stable and suitable as a plasticizer or stabilizer in polymers, whereas organoantimony compounds like this compound may exhibit higher reactivity in redox or coordination reactions .

This compound vs. Tri-tert-butylamine

- Basic Strength : Nitrogen in Tri-tert-butylamine is more basic than Sb in this compound, affecting their roles in acid-base chemistry.

Key Research Findings

- Steric Hindrance : The tert-butyl groups in this compound limit its coordination flexibility compared to less bulky ligands, reducing catalytic efficiency in some reactions.

- Reactivity Trends: Antimony’s lower electronegativity compared to phosphorus results in weaker metal-ligand bonds, influencing its utility in organometallic synthesis.

Q & A

Q. What are the standard methodologies for synthesizing and characterizing Tri-tert-butylstibine in academic laboratories?

- Methodological Answer : Synthesis typically involves reacting tert-butyl Grignard reagents with antimony halides under inert conditions. Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structure, with expected chemical shifts for Sb-C bonds in the range of δ 1.2–1.5 ppm (¹H) and δ 25–30 ppm (¹³C) . Mass spectrometry (MS) and X-ray crystallography are critical for purity and structural validation. Ensure rigorous exclusion of moisture and oxygen to prevent decomposition .

Q. What safety protocols are essential when handling this compound due to its toxicity and reactivity?

- Methodological Answer : Use glove boxes or Schlenk lines for air-sensitive manipulations. Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Toxicity data (e.g., LD50) should guide handling; consult Material Safety Data Sheets (MSDS) for antimony compounds. Ventilation systems must meet OSHA standards, and waste disposal must comply with institutional hazardous material guidelines .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer : Document precise stoichiometry, reaction temperatures (±1°C), and solvent drying methods (e.g., molecular sieves for THF). Use internal standards (e.g., hexamethyldisiloxane in NMR) to calibrate instruments. Share raw data (e.g., crystallographic .cif files) via repositories like Cambridge Structural Database. Cross-validate results with independent labs using blinded samples to minimize bias .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported catalytic activity of this compound in cross-coupling reactions?

- Methodological Answer : Conduct controlled comparative studies by varying ligands, solvents, and substrates while maintaining identical reaction conditions. Use kinetic profiling (e.g., in situ IR spectroscopy) to track intermediate formation. Apply multivariate statistical analysis (e.g., PCA) to isolate variables causing discrepancies. Reconcile findings through meta-analysis of literature data, highlighting outliers in reaction yields or selectivity .

Q. What advanced spectroscopic techniques are recommended for elucidating the electronic structure of this compound in solution and solid states?

- Methodological Answer : Solid-state NMR (¹²¹Sb, quadrupolar coupling constants) and X-ray absorption spectroscopy (XAS) at the Sb K-edge provide insights into bonding and oxidation states. Pair with DFT calculations (e.g., B3LYP/def2-TZVP) to correlate experimental data with theoretical models. For solution studies, use variable-temperature NMR to probe dynamic behavior (e.g., tert-butyl group rotation barriers) .

Q. How can researchers address challenges in mechanistic studies of this compound’s reactivity under photolytic conditions?

- Methodological Answer : Employ time-resolved EPR or transient absorption spectroscopy to capture short-lived intermediates. Design isotope-labeling experiments (e.g., ¹³C-tert-butyl groups) to track bond cleavage pathways. Use high-pressure reactors to stabilize reactive species, and compare results with computational simulations (e.g., TD-DFT for excited-state behavior). Validate mechanisms through kinetic isotope effects (KIEs) and trapping experiments .

Data Interpretation and Reporting

Q. What statistical methods are appropriate for analyzing variability in this compound’s thermal stability data?

- Methodological Answer : Apply ANOVA to compare decomposition rates across multiple trials. Use Grubbs’ test to identify outliers in DSC/TGA data. Report confidence intervals (95%) for activation energies derived from Arrhenius plots. For meta-studies, employ random-effects models to account for heterogeneity in literature-reported stability thresholds .

Q. How should researchers structure a manuscript to highlight the novelty of this compound applications while addressing prior contradictory findings?

- Methodological Answer : Organize the discussion around three pillars: (1) Comparative analysis of existing data, (2) Mechanistic insights from new experiments, and (3) Proposed resolution pathways. Use tables to juxtapose key literature results (e.g., reaction yields, conditions) and highlight methodological improvements. Follow IMRAD structure with a dedicated "Reconciliation of Discrepancies" subsection, citing foundational studies .

Ethical and Reproducibility Considerations

Q. What steps ensure ethical reporting of this compound’s environmental impact in interdisciplinary studies?

- Methodological Answer : Adhere to the Tri-Council Policy Statement by disclosing antimony leaching assays and ecotoxicity data (e.g., Daphnia magna LC50). Partner with environmental science labs for independent validation. Pre-register study designs on platforms like Open Science Framework to prevent outcome bias. Include a limitations section addressing data generalizability .

Q. How can researchers enhance transparency when publishing negative or inconclusive results related to this compound’s applications?

- Methodological Answer :

Submit to journals specializing in negative results (e.g., Journal of Negative Results). Provide raw datasets, instrument calibration logs, and peer review histories as supplementary materials. Use the STARLITE framework for metadata reporting. Discuss methodological pitfalls (e.g., solvent purity thresholds) to guide future studies .

Q. Tables for Key Data

| Property | Typical Value | Technique | Reference |

|---|---|---|---|

| ¹H NMR (Sb-C tert-butyl) | δ 1.3–1.5 ppm | 400 MHz NMR (CDCl₃) | |

| Melting Point | 78–80°C | Differential Scanning | |

| Decomposition Temp. | >200°C (under N₂) | TGA | |

| X-ray Crystallography | Sb-C bond length: 2.18–2.22 Å | Single-crystal XRD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.